molecular formula C27H26N4O4 B11394944 4-(3,4-diethoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(3,4-diethoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11394944
M. Wt: 470.5 g/mol
InChI Key: IOHAFRPXWUTYCY-UHFFFAOYSA-N
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Description

4-(3,4-diethoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that belongs to the class of pyrrolo[3,4-c]pyrazoles This compound is characterized by its unique structure, which includes a dihydropyrrolo[3,4-c]pyrazole core substituted with various functional groups such as diethoxyphenyl, hydroxyphenyl, and pyridinylmethyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-diethoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Dihydropyrrolo[3,4-c]pyrazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a condensation reaction between a hydrazine derivative and a diketone can form the pyrazole ring.

    Substitution Reactions:

    Attachment of the Pyridinylmethyl Group: This step may involve a nucleophilic substitution reaction where a pyridine derivative is introduced to the core structure.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a candidate for investigating biological activity and potential therapeutic effects.

Medicine

In medicine, this compound could be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for drug development.

Industry

In industrial applications, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3,4-diethoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. For example, it may inhibit or activate certain enzymes, alter receptor signaling, or interfere with protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
  • 4-(3,4-diethoxyphenyl)-3-(2-methoxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Uniqueness

The uniqueness of 4-(3,4-diethoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H26N4O4

Molecular Weight

470.5 g/mol

IUPAC Name

4-(3,4-diethoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C27H26N4O4/c1-3-34-21-10-9-18(15-22(21)35-4-2)26-23-24(19-7-5-6-8-20(19)32)29-30-25(23)27(33)31(26)16-17-11-13-28-14-12-17/h5-15,26,32H,3-4,16H2,1-2H3,(H,29,30)

InChI Key

IOHAFRPXWUTYCY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4=CC=NC=C4)NN=C3C5=CC=CC=C5O)OCC

Origin of Product

United States

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